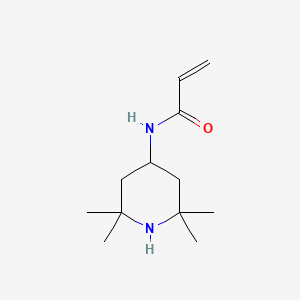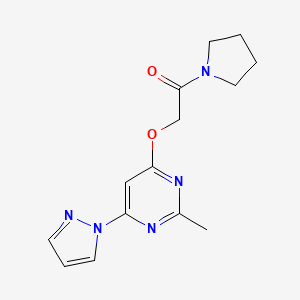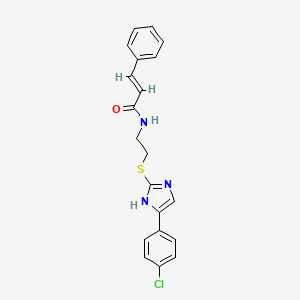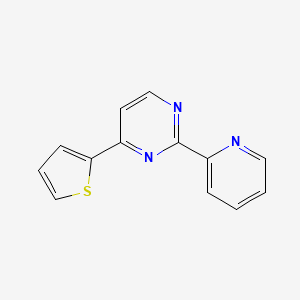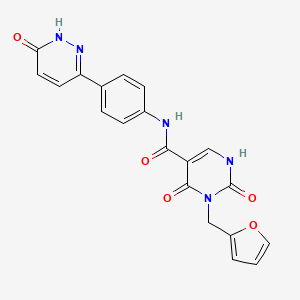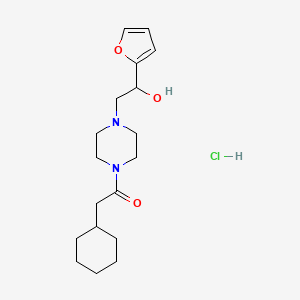
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated aromatic compound that contains both bromine and fluorine atoms. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene is not well understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. This electrophilic behavior allows it to react with different nucleophiles and participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene. However, it has been reported to exhibit some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation. Further studies are needed to fully understand the effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. However, its limited availability and potential toxicity may pose limitations for its use in some experiments.
Future Directions
There are several future directions for the study of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene. One potential direction is to investigate its potential use as a ligand in coordination chemistry. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, more research is needed to assess its toxicity and potential environmental impact.
Synthesis Methods
The synthesis of 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene can be achieved using different methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with a haloalkane in the presence of a Lewis acid catalyst. In this case, 2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene can be synthesized by reacting 4-tert-butyl-2,6-difluorobenzyl chloride with aluminum chloride as the catalyst.
Scientific Research Applications
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene has been studied for its potential applications in different fields of science. In organic synthesis, it has been used as a building block for the synthesis of various compounds. It has also been studied for its potential use as a ligand in coordination chemistry. Furthermore, this compound has been investigated for its potential use in medicinal chemistry as a starting material for the synthesis of drugs.
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVNZZINFUHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butyl-1-(difluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)

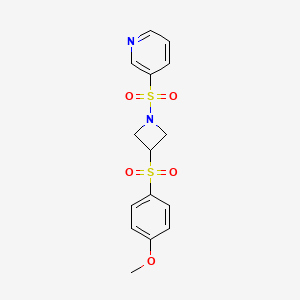
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
